1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
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Overview
Description
2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol is a complex organic compound that features a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol typically involves multiple steps, starting from 7-chloroquinaldine and isophthalaldehyde. The process includes:
Condensation Reaction: 7-chloroquinaldine reacts with isophthalaldehyde under conditions that favor the formation of the intermediate 3-(2-(7-chloro-2-quinolinyl)ethenyl)benzaldehyde.
Reduction: The intermediate undergoes reduction to form the corresponding alcohol.
Hydroxylation: Introduction of the hydroxyl group to the propyl chain.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as recycling unreacted isophthalaldehyde and using environmentally friendly solvents are employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various quinoline derivatives and substituted aromatic compounds .
Scientific Research Applications
2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of leukotriene receptor antagonists, which are important in the treatment of asthma and allergic rhinitis.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The compound exerts its effects primarily through interaction with leukotriene receptors. It inhibits the binding of leukotrienes to their receptors, thereby preventing the inflammatory response associated with asthma and allergic reactions . The molecular targets include cysteinyl leukotriene receptors, and the pathways involved are related to the inhibition of leukotriene-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist with a similar quinoline structure.
Zafirlukast: A compound with a similar mechanism of action but different structural features.
Uniqueness
2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol is unique due to its specific structural configuration, which allows for selective inhibition of leukotriene receptors. This specificity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C29H28ClNO2 |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-6-4-3-5-21(26)14-18-28(32)23-10-7-20(8-11-23)9-16-25-17-13-22-12-15-24(30)19-27(22)31-25/h3-13,15-17,19,28,32-33H,14,18H2,1-2H3/b16-9+ |
InChI Key |
OUMVUTAKRZJMMS-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=C(C=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=C(C=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Origin of Product |
United States |
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